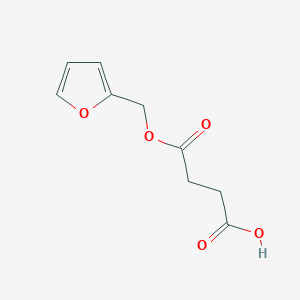![molecular formula C18H23N5O2 B5512583 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B5512583.png)
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that demonstrate a broad spectrum of biological and pharmacological activities. Its structure suggests potential applications in the development of new therapeutic agents. Although specific studies directly related to this compound were not found, research on similar piperazine and chromene derivatives provides insights into the types of chemical reactions, physical properties, and chemical properties these molecules can exhibit.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical processes that include cyclo condensation, Mannich reactions, and the use of catalysts to achieve desired structural features (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014). Such processes are crucial for introducing functional groups that define the biological activity of these compounds.
Molecular Structure Analysis
Structural analysis of similar compounds involves advanced techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their stereochemical relationships. This information is vital for understanding the molecule's interactions with biological targets (E. Al-Abdullah et al., 2012).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. These reactions include nucleophilic substitutions and the formation of heterocyclic rings, which are central to the compound's bioactive properties (M. Badrey & Sobhi M. Gomha, 2012).
Applications De Recherche Scientifique
Antitumor Activity
- A study synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and tested their cytotoxic potencies on HT-29 cells. One derivative, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, exhibited potent cytotoxic activity against these cells, inducing cell cycle arrest and apoptosis. This suggests potential as a chemotherapeutic agent in colon cancer treatment (Ahagh et al., 2019).
Antimicrobial Activity
- Various substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety demonstrated noteworthy activity against bacterial and fungal strains, indicating potential as antimicrobial agents (Patel et al., 2012).
Potential Antipsychotics
- Derivatives of 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine, such as 7-[3-(1-piperidinyl)propoxy]chromenones, showed promise as atypical antipsychotics. They displayed potent inhibition in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).
Antidepressant and Antianxiety Activities
- A series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives demonstrated significant antidepressant and antianxiety activities, reducing immobility times and exhibiting potent activity in the plus maze method (Kumar et al., 2017).
Dopamine Receptor Interaction
- Certain substituted 1-[2-(diphenylmethoxy)ethyl]piperazines showed high affinity for dopamine receptors in the rat corpus striatum, indicating potential relevance in dopamine-related disorders (Zee & Hespe, 1985).
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(16-11-15-3-1-2-4-17(15)25-12-16)22-8-5-21(6-9-22)7-10-23-14-19-13-20-23/h1-4,13-14,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDXYJYDPQGCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=NC=N2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)
![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)
![N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5512547.png)
![5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide](/img/structure/B5512557.png)
![4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5512564.png)

![N,N-diethyl-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5512575.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5512585.png)
